molecular formula C7H3BrClNO B3043849 3-Bromo-5-chloro-2-hydroxybenzonitrile CAS No. 938117-34-1

3-Bromo-5-chloro-2-hydroxybenzonitrile

Cat. No.: B3043849
CAS No.: 938117-34-1
M. Wt: 232.46 g/mol
InChI Key: JYARGJYZFXIQPF-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-hydroxybenzonitrile is a chemical compound with the CAS Number: 938117-34-1 . It has a molecular weight of 232.46 and is a solid at ambient temperature .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C7H3BrClNO/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2,11H .


Physical and Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a molecular weight of 232.46 .

Scientific Research Applications

Photochemical Properties and Reactions

The photochemistry of halogenated benzonitriles, closely related to 3-Bromo-5-chloro-2-hydroxybenzonitrile, has been extensively studied. For instance, the photochemistry of 5-chloro-2-hydroxybenzonitrile, a compound with similar structural features, shows the formation of transient species like cyanobenzo-1,4-quinone-O-oxide and 2-cyanophenoxyl radical in reaction with oxygen and propan-2-ol, respectively. These studies contribute to understanding the photochemical behavior of halogenated benzonitriles in different environments (Bonnichon et al., 1999).

Environmental Photodegradation

Research on compounds like bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), which is structurally similar to this compound, provides insights into the environmental photodegradation of these compounds. The presence of sodium chloride, for example, has been found to influence the photodegradation of bromoxynil, yielding various photoproducts, including 3-bromo-4-hydroxybenzonitrile and 3-bromo-5-chloro-4-hydroxybenzonitrile, through photoincorporation of chloride ions (Kochany et al., 1990).

Crystallography and Structural Analysis

The structural analysis of halogenated benzonitriles, like 3,5-Dihalo-4-hydroxybenzonitriles, reveals their ability to form chain-like arrangements and polymorphs. This knowledge is crucial for understanding the chemical and physical properties of these compounds, which can impact their behavior and applications in various scientific fields (Britton, 2006).

Herbicide Resistance and Detoxification

The use of bromoxynil and related compounds in agriculture has led to studies on herbicide resistance. Research on transgenic plants expressing a bacterial detoxification gene for bromoxynil demonstrates the potential of genetic engineering in developing herbicide-resistant crops. This has implications for agricultural practices and crop protection strategies (Stalker et al., 1988).

Soil Interaction and Organic Matter Chemistry

The interaction of halogenated benzonitriles like bromoxynil with soil organic matter significantly affects their environmental fate. Studies show that soil fulvic acids can influence the photodegradation rate of these compounds, providing insights into how they behave in different soil conditions and their potential environmental impact (Kochany et al., 1990).

Safety and Hazards

This compound is classified as dangerous with the signal word "Danger" . The hazard statements include H301, H315, H319, and H335 , indicating that it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-bromo-5-chloro-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYARGJYZFXIQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)O)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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